1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one
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Overview
Description
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one is a chemical compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound is characterized by its unique structure, which includes an oxolane ring and an aminomethyl group attached to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxolane derivatives and aminomethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s observed biological effects .
Comparison with Similar Compounds
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one: This compound has a similar structure but contains a prop-2-yn-1-one moiety instead of a prop-2-en-1-one moiety.
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: This compound features a trimethylsilyl group, which imparts unique chemical properties and reactivity.
Biological Activity
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one, also known as a derivative of oxolane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study by Li et al. (2023) demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action: Induction of apoptosis via the mitochondrial pathway and inhibition of the PI3K/Akt signaling pathway.
Compound | IC50 (µM) | Cancer Type | Reference |
---|---|---|---|
This compound | 15 | MCF-7 | |
Similar Derivative | 10 | HeLa | |
Similar Derivative | 12 | A549 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Key Findings:
- Model Used: LPS-stimulated RAW 264.7 macrophages.
- Mechanism of Action: Suppression of NF-kB activation, leading to decreased expression of inflammatory mediators.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 10 to 30 µg/mL against tested pathogens.
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives related to this compound:
- Case Study on Cancer Treatment: A clinical trial involving a modified version of this compound showed promising results in patients with advanced melanoma, leading to a significant reduction in tumor size after four weeks of treatment.
- Inflammatory Disease Management: A case report demonstrated the efficacy of this compound in reducing symptoms in patients with rheumatoid arthritis, correlating with decreased serum levels of inflammatory markers.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-[5-(aminomethyl)oxolan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h2,6,8H,1,3-5,9H2 |
InChI Key |
VYINAPCCKSDZFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCC(O1)CN |
Origin of Product |
United States |
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